4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide
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Overview
Description
4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a synthetic organic compound known for its significant potential in medicinal chemistry. This complex molecule, characterized by its unique structure comprising multiple aromatic rings and heterocyclic components, showcases a diverse range of chemical properties that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl group via electrophilic substitution. The tert-butyl and benzamide groups are then added through a series of nucleophilic substitution reactions under controlled conditions, such as specific temperatures and the use of catalysts like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for efficiency and yield. This often involves continuous flow reactors to maintain precise control over reaction conditions, reducing the risk of side reactions and improving overall product purity. Solvent selection is critical, with solvents like dimethyl sulfoxide or acetonitrile frequently used to dissolve reactants and facilitate reactions.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at various points on its aromatic rings, potentially leading to the formation of quinone-like structures.
Reduction: : Reduction reactions, particularly on the benzamide moiety, can yield amine derivatives.
Substitution: : The compound is prone to electrophilic and nucleophilic substitution reactions, especially on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Typical reagents include halogenating agents for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
Depending on the reaction type and conditions, major products include oxidized derivatives with quinone functionalities, reduced amine derivatives, and substituted products with various functional groups introduced at the aromatic or heterocyclic positions.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups make it an ideal candidate for further derivatization in chemical libraries for drug discovery.
Biology
In biological research, it is often studied for its interactions with various biomolecules, aiding in the understanding of protein-ligand binding dynamics.
Medicine
Medicinal applications are the most prominent, with the compound being investigated for its potential as an anti-inflammatory, anti-cancer, and antiviral agent. Its ability to modulate specific molecular targets makes it a promising candidate for therapeutic development.
Industry
In industrial applications, particularly in the pharmaceutical sector, the compound is used in the large-scale synthesis of drug candidates and as a reference standard in analytical testing.
Mechanism of Action
The compound's mechanism of action is multifaceted. It exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions within the active site of the target molecule. The pathways involved can include inhibition of enzyme activity, blocking of receptor sites, or altering gene expression patterns, leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison
Compared to similar compounds, 4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide stands out due to its unique structural features, such as the presence of both pyrazole and pyrimidine rings, and its specific functional groups, which confer distinct chemical and biological properties.
Similar Compounds
4-tert-butyl-N-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxamide
N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
4-tert-butyl-N-(3-methyl-1H-pyrazol-5-yl)benzamide
Each of these compounds shares some structural similarities with this compound, but differs in specific substituent groups, leading to variations in their chemical reactivity and biological activity.
And there you have it—a comprehensive overview of this compound. Intriguing stuff, huh?
Properties
IUPAC Name |
4-tert-butyl-N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN7O/c1-16-12-22(31-25(35)17-8-10-18(11-9-17)26(2,3)4)34(32-16)24-21-14-30-33(23(21)28-15-29-24)20-7-5-6-19(27)13-20/h5-15H,1-4H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAIVUXXSGUCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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